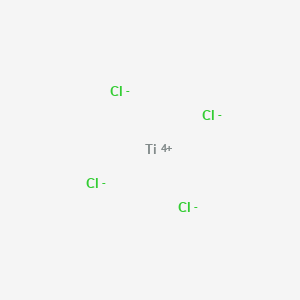
Diamminetetrachlorotitanate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diamminetetrachlorotitanate(IV), with the chemical formula [TiCl₄(NH₃)₂], is a titanium(IV) coordination complex comprising a central titanium atom bonded to four chloride ligands and two ammonia molecules. It is commercially available at 99% purity, as indicated by supplier data from Shanghai Ji Ning Industrial Co., Ltd. and Alfa . Its CAS registry number is 15719-81-0, distinguishing it from Titanium(IV) Tetrachloride (TiCl₄, CAS 7550-45-0), though some sources conflate the two due to naming ambiguities .
Comparison with Similar Compounds
Diamminetetrachlorotitanate(IV) is structurally and functionally distinct from related titanium(IV) chloride derivatives. Below is a comparative analysis based on molecular properties, commercial availability, and reactivity:
Table 1: Key Properties of Diamminetetrachlorotitanate(IV) and Titanium(IV) Tetrachloride
*Calculated as TiCl₄ (189.67 g/mol) + 2NH₃ (17.03 × 2 = 34.06 g/mol).
Structural and Reactivity Differences
Coordination Environment :
- Diamminetetrachlorotitanate(IV) : Features an octahedral geometry with two ammonia ligands occupying axial positions, reducing electrophilicity compared to TiCl₄ .
- TiCl₄ : A tetrahedral molecule with highly electrophilic titanium, making it reactive toward hydrolysis (e.g., violent reaction with water to release HCl) .
Stability and Handling :
- The ammonia ligands in Diamminetetrachlorotitanate(IV) likely stabilize the titanium center, reducing its hygroscopicity and air sensitivity compared to TiCl₄. This makes the former easier to handle in solid form .
Commercial Use: TiCl₄: Employed in industrial catalysis, polymer production, and smoke screens due to its high reactivity .
Key Discrepancies and Clarifications
- Naming Conflicts : lists "Diamminetetrachlorotitanate(IV)" as an alternative name for TiCl₄, but supplier data and CAS registries confirm it as a distinct compound with unique properties .
- CAS Registry : cites an alternate CAS (11130-18-0) for Diamminetetrachlorotitanate(IV), but this is likely erroneous, as 15719-81-0 is consistently referenced by commercial suppliers .
Properties
CAS No. |
11130-18-0 |
|---|---|
Molecular Formula |
TiCl4 Cl4Ti |
Molecular Weight |
189.7 g/mol |
IUPAC Name |
titanium(4+);tetrachloride |
InChI |
InChI=1S/4ClH.Ti/h4*1H;/q;;;;+4/p-4 |
InChI Key |
XJDNKRIXUMDJCW-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
boiling_point |
136.4 °C |
density |
Relative density (water = 1): 1.7 |
melting_point |
-24.1 °C |
Key on ui other cas no. |
7550-45-0 |
physical_description |
DryPowder, WetSolid; GasVapor; Liquid COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. |
Related CAS |
7550-45-0 (Parent) 7705-07-9 (Parent) |
solubility |
Solubility in water: reaction |
Synonyms |
TiCl4 titanium tetrachloride titanium tetrachloride, 46Ti,35Cl4-labeled titanium tetrachloride, 47Ti,35Cl4-labeled titanium tetrachloride, 48Ti,35Cl3,37Cl-labeled titanium tetrachloride, 48Ti,35Cl4-labeled titanium tetrachloride, 48Ti,37Cl4-labeled titanium tetrachloride, 49Ti,35Cl4-labeled titanium tetrachloride, 50Ti,35Cl4-labeled |
vapor_density |
Relative vapor density (air = 1): 6.5 |
vapor_pressure |
Vapor pressure, kPa at 21.3 °C: 1.3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















